Methyl bis(4-methoxyphenyl)acetate
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Overview
Description
Methyl bis(4-methoxyphenyl)acetate is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of two 4-methoxyphenyl groups attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(4-methoxyphenyl)acetate typically involves the esterification of bis(4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl bis(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(4-methoxyphenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, bis(4-methoxyphenyl)methanol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to chlorides.
Major Products Formed
Oxidation: Bis(4-methoxyphenyl)acetic acid.
Reduction: Bis(4-methoxyphenyl)methanol.
Substitution: Bis(4-chlorophenyl)acetate (when using thionyl chloride).
Scientific Research Applications
Methyl bis(4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which methyl bis(4-methoxyphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Methyl bis(4-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 4-methoxyphenylacetate: This compound has only one 4-methoxyphenyl group and is used in similar applications but with different reactivity and properties.
Bis(4-methoxyphenyl)methanol: This compound is the reduced form of this compound and has different chemical properties and applications.
Bis(4-chlorophenyl)acetate:
The uniqueness of this compound lies in its dual methoxyphenyl groups, which confer specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
5359-41-1 |
---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl 2,2-bis(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-4-12(5-9-14)16(17(18)21-3)13-6-10-15(20-2)11-7-13/h4-11,16H,1-3H3 |
InChI Key |
HCYKGVMLBLIKGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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